molecular formula C7H5FINO B1452481 3-Fluoro-4-iodobenzamide CAS No. 1261744-58-4

3-Fluoro-4-iodobenzamide

Cat. No.: B1452481
CAS No.: 1261744-58-4
M. Wt: 265.02 g/mol
InChI Key: OSZKPQBHGLYYIZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodobenzamide is a chemical compound with the formula C7H5FINO. It has a molecular weight of 265.02 g/mol .

Scientific Research Applications

PET Imaging and Sigma Receptor Ligands

3-Fluoro-4-iodobenzamide derivatives have been synthesized and characterized for use in positron emission tomography (PET) imaging, particularly as sigma receptor ligands. These compounds exhibit high affinities for sigma-1 receptors, suggesting their potential in imaging tissues containing sigma receptors such as the lungs, kidneys, heart, brain, and spleen (Dence et al., 1997).

Crystal Structures and Chemical Interactions

Studies on the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, including 3-fluorobenzamide, have been reported. These studies provide insights into the dihedral angles between benzene rings in these compounds, which is crucial for understanding their chemical properties and interactions (Suchetan et al., 2016).

Molecular Tapes and Crystal Engineering

Research in crystal engineering has utilized compounds like this compound to explore molecular tapes mediated via hydrogen bonds and halogen bonds. Such studies are significant for developing new materials and understanding molecular interactions (Saha et al., 2005).

Aliphatic C-H Fluorination

A study on the fluorination of hydrocarbons, including those related to this compound, reveals a manganese catalyst that facilitates alkyl fluorination. This process is significant for the development of fluorinated organic compounds, which are increasingly important in drug development (Liu et al., 2012).

Spectroscopic Observations in Aryl Lithium Regioisomers

The iodination of fluorinated benzonitriles, which relates to the study of this compound, has been explored using continuous flow conditions and direct spectroscopic observations. This research provides insights into the regioselectivity and efficiency of such reactions (Dunn et al., 2018).

Mechanism of Action

Action Environment

The action, efficacy, and stability of 3-Fluoro-4-iodobenzamide can be influenced by various environmental factors . These can include the pH and temperature of the environment, the presence of other molecules or drugs, and specific characteristics of the target cells or tissues. Understanding these factors is crucial for optimizing the use of the compound.

Biochemical Analysis

Cellular Effects

The effects of 3-Fluoro-4-iodobenzamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Furthermore, this compound can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes. These molecular interactions are crucial for understanding the compound’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including organ damage and metabolic disturbances. These dosage-dependent effects are crucial for determining the therapeutic window of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of various metabolites. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it important to study these aspects in detail .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its activity and function, influencing its overall biochemical effects .

Properties

IUPAC Name

3-fluoro-4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZKPQBHGLYYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-4-iodobenzonitrile (2.7 g, 0.010 mmol) in DMSO (6.0 mL), K2CO3 (0.450 g, 0.003 mmol) and 30% H2O2 (2.4 mL) were added at 0-10° C. and the reaction mass was stirred at RT for 2 h. After completion of the reaction, the reaction mass was quenched in ice cold water. The obtained solid product was filtered off to afford 2.0 g of the desired title product. 1H NMR (400 MHz, DMSO d6): δ 7.48-7.51 (In, 2H), 7.66 (br s, 1H), 7.69-7.70 (m, 1H), 8.09 (brs, 1H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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